Elucidation of the Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione Core: A Technical Guide
Elucidation of the Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione Core: A Technical Guide
Elucidation of the Pyrrolo[2,1-f][1][2][3]triazine-2,4(1H,3H)-dione Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,1-f][1][2][3]triazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous kinase inhibitors and antiviral agents.[2][4][5] Its unique bridged nitrogen heterocycle structure mimics biologically significant purine nuclei, rendering it a privileged scaffold in drug discovery.[5] This guide provides an in-depth look at the structural elucidation of a fundamental derivative, pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione, leveraging data from closely related analogues to illustrate the principles and techniques involved.
Synthetic Pathways to the Pyrrolo[2,1-f][1][2][3]triazine Core
The synthesis of the pyrrolo[2,1-f][1][2][3]triazine ring system can be achieved through various strategies, often commencing from either a pyrrole or a triazine precursor.[4] A common and efficient approach involves the cyclization of an N-aminated pyrrole derivative.
A generalized synthetic workflow is presented below:
One documented method involves treating an N-unsubstituted pyrrole with an aminating agent like O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) or chloramine (NH₂Cl) in the presence of a base, followed by cyclization with formamide at high temperatures to yield the pyrrolotriazine.[6] Transition metal-catalyzed reactions, such as copper(II)-promoted cyclization of N-aminopyrroles with aldehydes, also provide an efficient route to substituted derivatives.[2][6]
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are instrumental in mapping the carbon-hydrogen framework of the molecule. The expected chemical shifts provide information about the electronic environment of each nucleus.
Table 1: Predicted ¹H and ¹³C NMR Data for Pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (N-H) | 10.0 - 11.0 (broad s) | - |
| 2 (C=O) | - | 160.0 - 165.0 |
| 3 (N-H) | 8.0 - 9.0 (broad s) | - |
| 4 (C=O) | - | 150.0 - 155.0 |
| 5 | 6.5 - 7.0 (dd) | 110.0 - 115.0 |
| 6 | 6.0 - 6.5 (dd) | 115.0 - 120.0 |
| 7 | 7.0 - 7.5 (dd) | 125.0 - 130.0 |
Note: Predictions are based on general principles and data from substituted pyrrolo[2,1-f][1][2][3]triazine derivatives. Actual values may vary.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. For pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione (C₆H₅N₃O₂), the expected exact mass would be approximately 151.0382 g/mol . Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak [M]⁺ and characteristic fragmentation patterns resulting from the loss of CO and N₂ moieties.
Biological Significance and Signaling Pathway Interactions
Derivatives of the pyrrolo[2,1-f][1][2][3]triazine core are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways implicated in cancer.[1][4] For instance, substituted pyrrolotriazines have been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]
The diagram below illustrates the general mechanism of action for a pyrrolotriazine-based kinase inhibitor targeting the EGFR signaling pathway.
These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell growth and proliferation.[1]
Experimental Protocols
General Method for Synthesis of 2,4-Disubstituted Pyrrolo[2,1-f][1][2][3]triazines
A representative procedure for the synthesis of substituted pyrrolo[2,1-f][1][2][3]triazines involves the 1,3-cycloaddition reaction of N(1)-ethyl-1,2,4-triazinium tetrafluoroborates with dimethyl acetylenedicarboxylate.[3]
-
A suspension of N(1)-ethyl-1,2,4-triazinium tetrafluoroborate (1.0 mmol) is prepared in dry tetrahydrofuran or absolute dioxane.
-
Dimethyl acetylenedicarboxylate (1.2 mmol) is added to the suspension.
-
Triethylamine (1.1 mmol) is added dropwise to the reaction mixture while stirring.
-
The mixture is stirred at room temperature until a crystalline product precipitates.
-
The precipitate is separated by filtration and purified by recrystallization.[3]
NMR Sample Preparation and Analysis
-
Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Data processing, including Fourier transformation, phase correction, and baseline correction, is performed to obtain the final spectra for analysis.
Mass Spectrometry Analysis
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for HRMS.
-
The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition.
-
For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.
Conclusion
The structural elucidation of the pyrrolo[2,1-f]triazine-2,4(1H,3H)-dione core relies on a synergistic application of synthetic chemistry and advanced spectroscopic techniques. While this guide utilizes data from related, more complex derivatives, the principles of synthesis, NMR, and mass spectrometry analysis remain fundamental to confirming the structure of this important heterocyclic scaffold. The profound biological activity of its derivatives continues to make the pyrrolo[2,1-f][1][2][3]triazine nucleus a highly attractive target for the development of novel therapeutics.
References
- 1. Discovery of the pyrrolo[2,1-f][1,2,4]triazine nucleus as a new kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
